methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1855945-39-9
VCID: VC8250429
InChI: InChI=1S/C8H11BrN2O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4H2,1-2H3
SMILES: CCCN1C=C(C(=N1)C(=O)OC)Br
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09

methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate

CAS No.: 1855945-39-9

Cat. No.: VC8250429

Molecular Formula: C8H11BrN2O2

Molecular Weight: 247.09

* For research use only. Not for human or veterinary use.

methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate - 1855945-39-9

Specification

CAS No. 1855945-39-9
Molecular Formula C8H11BrN2O2
Molecular Weight 247.09
IUPAC Name methyl 4-bromo-1-propylpyrazole-3-carboxylate
Standard InChI InChI=1S/C8H11BrN2O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4H2,1-2H3
Standard InChI Key LFQIVRIECCZTSH-UHFFFAOYSA-N
SMILES CCCN1C=C(C(=N1)C(=O)OC)Br
Canonical SMILES CCCN1C=C(C(=N1)C(=O)OC)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

Methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate belongs to the pyrazole family, a class of heterocyclic aromatic compounds. Key identifiers include:

PropertyValueSource
CAS Number1855945-39-9
IUPAC NameMethyl 4-bromo-1-propylpyrazole-3-carboxylate
Molecular FormulaC8H11BrN2O2\text{C}_8\text{H}_{11}\text{BrN}_2\text{O}_2
Molecular Weight247.09 g/mol
SMILESCCCN1C=C(C(=N1)C(=O)OC)Br
InChI KeyLFQIVRIECCZTSH-UHFFFAOYSA-N

The bromine atom enhances electrophilic substitution reactivity, while the ester group facilitates nucleophilic acyl substitution. X-ray crystallography of analogous pyrazoles reveals planar ring geometries, with substituents influencing electronic distribution .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Bromination: A precursor pyrazole (e.g., 1-propyl-1H-pyrazole-3-carboxylate) undergoes electrophilic bromination using N\text{N}-bromosuccinimide (NBS) or Br2\text{Br}_2 in dichloromethane at 0–25°C.

  • Esterification: The carboxylic acid intermediate is treated with methanol in the presence of a catalyst (e.g., H2SO4\text{H}_2\text{SO}_4) to yield the methyl ester .

Industrial-scale production often employs continuous flow reactors to optimize yield (70–85%) and minimize byproducts.

Comparison with Analogous Compounds

Brominated pyrazoles exhibit distinct reactivity compared to chloro- or iodo-derivatives. For example, methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate (CAS 1354703-81-3) undergoes Suzuki-Miyaura coupling more readily due to iodine’s superior leaving group ability.

Physicochemical Properties

Thermal and Solubility Profiles

Key properties include:

  • Boiling Point: ~306°C (predicted for analogous compounds) .

  • Density: 1.52 g/cm³ (estimated) .

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .

The bromine atom contributes to higher molecular polarity compared to non-halogenated pyrazoles, influencing solubility and chromatographic behavior .

Applications in Research and Industry

Pharmaceutical Development

Pyrazole derivatives are prominent in drug discovery due to their kinase inhibitory and antimicrobial activities. This compound serves as a precursor for:

  • Anticancer Agents: Brominated pyrazoles inhibit tyrosine kinases involved in tumor proliferation .

  • Antibiotics: Derivatives exhibit activity against Staphylococcus aureus (MIC: 2–8 µg/mL) .

Agrochemical Intermediates

The compound is used to synthesize herbicides (e.g., inhibitors of acetolactate synthase) and fungicides targeting Botrytis cinerea .

Materials Science

Incorporated into polymers, it enhances thermal stability (decomposition temperature >250°C) and UV resistance .

Hazard StatementPrecautionary Measure
H302 (Oral Toxicity)Avoid ingestion; use PPE
H315 (Skin Irritation)Wear gloves and lab coats
H319 (Eye Irritation)Use safety goggles
H335 (Respiratory Irritation)Ensure ventilation

Data sourced from safety sheets of structurally similar bromopyrazoles .

Analytical Characterization

Spectroscopic Data

  • NMR (1H^1\text{H}): δ 1.02 (t, 3H, CH3_3), δ 4.21 (q, 2H, OCH3_3), δ 7.45 (s, 1H, pyrazole-H) .

  • Mass Spectrometry: Molecular ion peak at m/z 247.09 (M+^+) .

Comparison with Related Compounds

CompoundReactivityApplications
Methyl 4-amino-1-propylpyrazole-3-carboxylateNucleophilic substitutionsAntiviral agents
Methyl 4-iodo-1-propylpyrazole-3-carboxylateCross-coupling reactionsOLED materials

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator